![molecular formula C12H14BrClO2 B15327204 3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane](/img/structure/B15327204.png)
3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane: is a synthetic organic compound characterized by the presence of a bromine atom, a chlorine atom, and an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane typically involves the reaction of 3-chlorophenyl ethyl bromide with oxolane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the oxolane ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
化学反応の分析
Types of Reactions: 3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine or chlorine atoms, resulting in the formation of simpler compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted oxolane derivatives.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.
Reduction Reactions: Products include dehalogenated compounds.
科学的研究の応用
Chemistry: 3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the effects of halogenated organic compounds on biological systems. It is also used in the development of new bioactive molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings with unique properties.
作用機序
The mechanism of action of 3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of halogen atoms in the molecule enhances its ability to interact with hydrophobic pockets in proteins, leading to changes in their conformation and function.
類似化合物との比較
- 2-Bromo-3-chlorobenzenemethanol
- 2-Bromo-3’-chloropropiophenone
- 2-Bromo-3-chlorophenyl ethyl ether
Comparison: Compared to similar compounds, 3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane is unique due to the presence of the oxolane ring, which imparts specific chemical and physical properties. The oxolane ring increases the compound’s solubility in polar solvents and enhances its reactivity in nucleophilic substitution reactions. Additionally, the combination of bromine and chlorine atoms provides a unique electronic environment, influencing the compound’s interaction with biological targets.
特性
分子式 |
C12H14BrClO2 |
|---|---|
分子量 |
305.59 g/mol |
IUPAC名 |
3-[2-bromo-1-(3-chlorophenyl)ethoxy]oxolane |
InChI |
InChI=1S/C12H14BrClO2/c13-7-12(16-11-4-5-15-8-11)9-2-1-3-10(14)6-9/h1-3,6,11-12H,4-5,7-8H2 |
InChIキー |
FSITWVPEAMHKIT-UHFFFAOYSA-N |
正規SMILES |
C1COCC1OC(CBr)C2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15327124.png)
![N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B15327131.png)
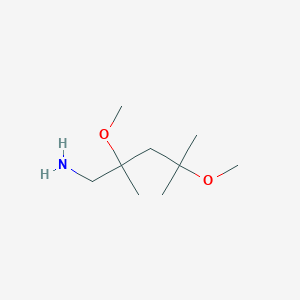
![rac-(1R,2S,5S,6S)-3-azatricyclo[4.2.1.0,2,5]nonane](/img/structure/B15327152.png)
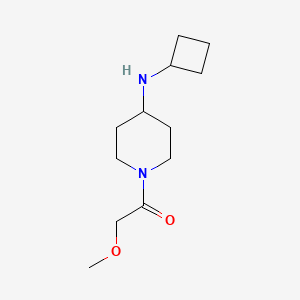
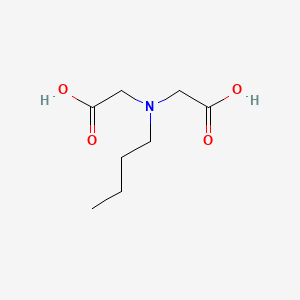

![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B15327167.png)
![2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethylamine](/img/structure/B15327171.png)
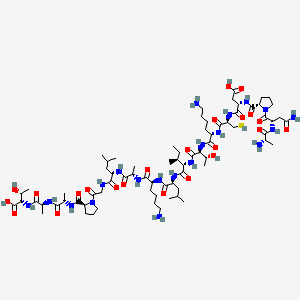
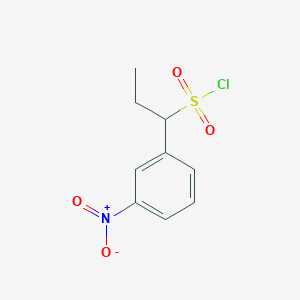
![7-(2,2-Difluoroacetyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15327186.png)


